molecular formula C32H31NO7 B12391617 Neuroprotective agent 1

Neuroprotective agent 1

Cat. No.: B12391617
M. Wt: 541.6 g/mol
InChI Key: SOFNSIJBWNILHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuroprotective Agent 1 is a compound that has garnered significant attention in the field of neuroprotection. Neuroprotective agents are substances that help to preserve the structure and function of neurons in the central nervous system. These agents are crucial in the treatment and prevention of neurodegenerative diseases, traumatic brain injuries, and other neurological disorders. This compound is known for its ability to mitigate neuronal damage and promote neuronal survival under various pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuroprotective Agent 1 involves several steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions. These reactions often require specific catalysts and controlled temperatures to ensure high yield and purity.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the neuroprotective properties of the compound. These modifications are achieved through reactions such as alkylation, acylation, and hydroxylation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities and by-products.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch Processing: Large quantities of the starting materials are processed in batches, with each step carefully monitored to maintain consistency and quality.

    Continuous Flow Synthesis: For higher efficiency, continuous flow synthesis methods are employed. This approach allows for the continuous production of the compound, reducing production time and costs.

    Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: Neuroprotective Agent 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with enhanced or modified neuroprotective properties.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity and efficacy.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, leading to the formation of new analogs with potentially improved properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon and platinum are used to facilitate various reactions.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their neuroprotective efficacy and potential therapeutic applications.

Scientific Research Applications

Neuroprotective Agent 1 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a model molecule to study the mechanisms of neuroprotection and to develop new synthetic methods for neuroprotective agents.

    Biology: In biological research, this compound is used to investigate the cellular and molecular mechanisms underlying neurodegeneration and neuroprotection.

    Medicine: Clinically, the compound is explored for its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic strategies aimed at preventing or mitigating neuronal damage.

Mechanism of Action

The mechanism of action of Neuroprotective Agent 1 involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific receptors and enzymes in the nervous system, including glutamate receptors and calcium channels.

    Pathways Involved: this compound activates signaling pathways that promote neuronal survival, such as the PI3K/Akt pathway and the MAPK/ERK pathway. It also inhibits pathways that lead to neuronal death, such as the apoptotic pathway.

    Neuroprotective Effects: By modulating these pathways, this compound helps to reduce oxidative stress, inflammation, and excitotoxicity, thereby protecting neurons from damage.

Comparison with Similar Compounds

Neuroprotective Agent 1 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other neuroprotective agents include methylprednisolone, erythropoietin, and nimodipine.

    Uniqueness: this compound is unique in its ability to target multiple pathways simultaneously, providing a broader spectrum of neuroprotection. Additionally, its chemical structure allows for easy modification, enabling the development of various derivatives with enhanced properties.

Properties

Molecular Formula

C32H31NO7

Molecular Weight

541.6 g/mol

IUPAC Name

[5-hydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-9-yl] N-methyl-N-phenylcarbamate

InChI

InChI=1S/C32H31NO7/c1-18(2)12-13-21-26-23(17-25(30(21)37-6)39-31(36)33(5)19-10-8-7-9-11-19)38-24-16-22-20(14-15-32(3,4)40-22)28(34)27(24)29(26)35/h7-12,14-17,34H,13H2,1-6H3

InChI Key

SOFNSIJBWNILHB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1OC)OC(=O)N(C)C3=CC=CC=C3)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.